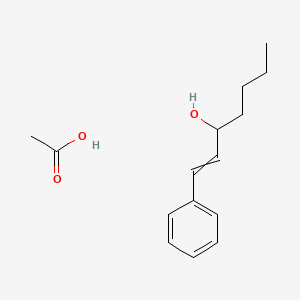
Acetic acid;1-phenylhept-1-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-phenylhept-1-en-3-ol is an organic compound with the molecular formula C13H18O. It is a derivative of acetic acid and 1-phenylhept-1-en-3-ol, combining the properties of both components. This compound is known for its unique chemical structure, which includes a phenyl group attached to a heptenol chain, making it a valuable compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylhept-1-en-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. In this method, a Grignard reagent, such as phenylmagnesium bromide, reacts with an appropriate aldehyde or ketone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. These processes may include the catalytic hydrogenation of phenyl-substituted alkenes or the use of advanced organic synthesis techniques to achieve high yields and purity. The specific methods and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-phenylhept-1-en-3-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS), halogens (Cl2, Br2)
Major Products
The major products formed from these reactions include ketones, carboxylic acids, substituted phenyl derivatives, and various alcohols .
Scientific Research Applications
Acetic acid;1-phenylhept-1-en-3-ol has a wide range of scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of acetic acid;1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as an antimicrobial agent by disrupting the cell membranes of bacteria and fungi, leading to cell lysis and death . Additionally, it may interact with enzymes and proteins, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenylhept-1-en-3-ol: A similar compound without the acetic acid component, used in organic synthesis and as a fragrance ingredient.
Acetic Acid: A simple carboxylic acid with widespread applications in the food industry, chemical synthesis, and as a solvent.
Uniqueness
Acetic acid;1-phenylhept-1-en-3-ol is unique due to its combined properties of acetic acid and 1-phenylhept-1-en-3-ol. This combination allows it to participate in a broader range of chemical reactions and applications compared to its individual components .
Properties
CAS No. |
80006-88-8 |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
acetic acid;1-phenylhept-1-en-3-ol |
InChI |
InChI=1S/C13H18O.C2H4O2/c1-2-3-9-13(14)11-10-12-7-5-4-6-8-12;1-2(3)4/h4-8,10-11,13-14H,2-3,9H2,1H3;1H3,(H,3,4) |
InChI Key |
FZARELYKKXUMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C=CC1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2S)-1-(4-Methylbenzene-1-sulfonyl)pyrrolidin-2-yl]propan-1-one](/img/structure/B14439938.png)
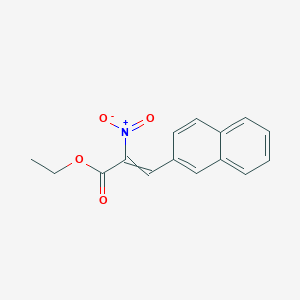
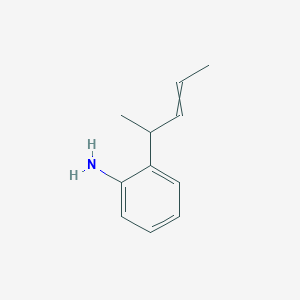
![Methyl 3-[(4-hydroxypentyl)(nitroso)amino]propanoate](/img/structure/B14439966.png)
![3-[(2-Acetamidoethyl)sulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14439971.png)

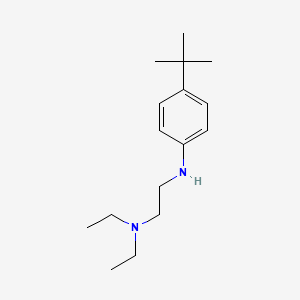

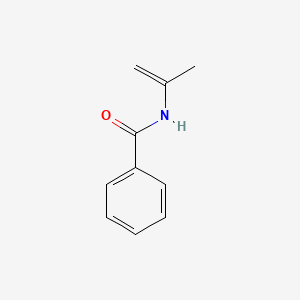
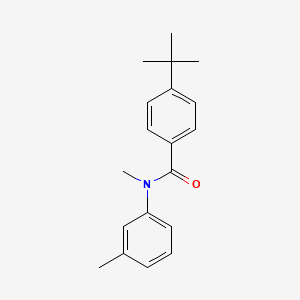

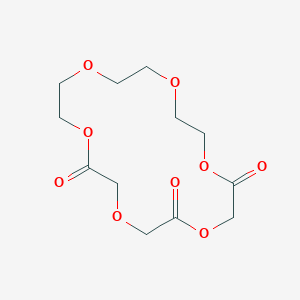
![4-Heptylbicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14440029.png)
